Benzene, (1-ethenyl-1,5-dimethyl-4-hexenyl)-
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Overview
Description
Benzene, (1-ethenyl-1,5-dimethyl-4-hexenyl)-, also known as α-Curcumene, is an organic compound with the molecular formula C15H22 and a molecular weight of 202.3352 g/mol . This compound is characterized by its aromatic structure, which includes a benzene ring substituted with a 1-ethenyl-1,5-dimethyl-4-hexenyl group. It is commonly found in essential oils and has a variety of applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1-ethenyl-1,5-dimethyl-4-hexenyl)- typically involves the alkylation of benzene with appropriate alkenyl halides under Friedel-Crafts conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) for several hours .
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes, such as using zeolite catalysts to facilitate the alkylation reaction. These methods are designed to maximize yield and minimize by-products, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Benzene, (1-ethenyl-1,5-dimethyl-4-hexenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Hydrogenation of the compound using catalysts like palladium on carbon (Pd/C) can reduce the double bonds to form saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: HNO3 for nitration, SO3 for sulfonation, and Cl2/FeCl3 for chlorination.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Benzene, (1-ethenyl-1,5-dimethyl-4-hexenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in traditional medicine.
Industry: Utilized in the formulation of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Benzene, (1-ethenyl-1,5-dimethyl-4-hexenyl)- involves its interaction with various molecular targets. In biological systems, it may exert its effects by modulating enzyme activities or interacting with cellular receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Dihydrocurcumene: Similar structure but lacks the double bonds in the alkenyl side chain.
1-Methyl-4-(6-methylheptan-2-yl)benzene: Another derivative with a different substitution pattern on the benzene ring.
Uniqueness: Benzene, (1-ethenyl-1,5-dimethyl-4-hexenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its presence in natural products make it a valuable compound for research and industrial applications .
Properties
CAS No. |
132560-69-1 |
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Molecular Formula |
C16H22 |
Molecular Weight |
214.35 g/mol |
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-ylbenzene |
InChI |
InChI=1S/C16H22/c1-5-16(4,13-9-10-14(2)3)15-11-7-6-8-12-15/h5-8,10-12H,1,9,13H2,2-4H3 |
InChI Key |
NHMUKDSFOSGYPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)C1=CC=CC=C1)C |
Origin of Product |
United States |
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